N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
Description
N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The adamantane moiety in the structure is a rigid, bulky group that can influence the compound’s pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-adamantyl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-2-32-26-10-6-4-8-22(26)25-16-23(21-7-3-5-9-24(21)29-25)28(31)30-27-19-12-17-11-18(14-19)15-20(27)13-17/h3-10,16-20,27H,2,11-15H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEAPDVQUAPBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4C5CC6CC(C5)CC4C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.
Introduction of the ethoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with an ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the adamantane moiety: This step can involve the reaction of the intermediate product with an adamantane derivative, such as adamantylamine, under suitable conditions to form the final carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to reduce the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The adamantane moiety can enhance the compound’s binding affinity and selectivity by providing steric bulk and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Adamantane derivatives: Compounds like amantadine and rimantadine, which have antiviral properties.
Uniqueness
N-(ADAMANTAN-2-YL)-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to the combination of the quinoline core, ethoxyphenyl group, and adamantane moiety. This unique structure can confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
